4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1006538-60-8
VCID: VC3416566
InChI: InChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2
SMILES: C1=CC(=CC=C1CN2C=C(C=N2)Br)Cl
Molecular Formula: C10H8BrClN2
Molecular Weight: 271.54 g/mol

4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole

CAS No.: 1006538-60-8

Cat. No.: VC3416566

Molecular Formula: C10H8BrClN2

Molecular Weight: 271.54 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole - 1006538-60-8

Specification

CAS No. 1006538-60-8
Molecular Formula C10H8BrClN2
Molecular Weight 271.54 g/mol
IUPAC Name 4-bromo-1-[(4-chlorophenyl)methyl]pyrazole
Standard InChI InChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2
Standard InChI Key QPXQTEHJMLNIGU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=N2)Br)Cl
Canonical SMILES C1=CC(=CC=C1CN2C=C(C=N2)Br)Cl

Introduction

Chemical Structure and Properties

Structural Features

4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole features a pyrazole core with a bromine substituent at the C4 position and a 4-chlorophenylmethyl group attached to the N1 position. This molecular architecture creates a unique electronic distribution that influences its chemical behavior and potential biological interactions.

Physicochemical Properties

The compound exhibits specific physicochemical properties that determine its behavior in various environments and reactions. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole

PropertyValueReference
CAS Number1006538-60-8, 150079-90-6
Molecular FormulaC₁₀H₈BrClN₂
Molecular Weight271.54 g/mol
LogP3.5
Heavy Atoms Count14
Rotatable Bond Count2
Number of Rings2
Carbon Bond Saturation (Fsp³)0.1
Polar Surface Area18 Ų
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0
Standard InChIInChI=1S/C10H8BrClN2/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6H2
SMILESC1=CC(=CC=C1CN2C=C(C=N2)Br)Cl

Structural Analysis

The compound's structure includes a planar pyrazole ring with a bromine atom at position 4, creating an electronic environment that influences its reactivity. The 4-chlorophenylmethyl group attached to the N1 position introduces steric factors that affect molecular conformation and potential interactions with biological targets. Unlike some other pyrazoles, this compound lacks hydrogen bond donors, which significantly influences its intermolecular interaction profile .

Synthesis Methods

General Synthetic Approaches

Based on established methodologies for similar brominated pyrazoles, the synthesis commonly follows these key steps:

  • Formation of the pyrazole core through the reaction of hydrazine with suitable dicarbonyl compounds

  • Bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS)

  • N-alkylation with 4-chlorobenzyl halide under basic conditions

Alternative Methods

An alternative approach may involve N-alkylation with DCE (dichloroethane) followed by dehydrochlorination under phase transfer catalysis (PTC) conditions, as observed with related pyrazole syntheses. This method has been reported to yield N-substituted pyrazoles in 75-90% yield .

Chemical Reactivity

Reactivity Patterns

The reactivity of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole is governed by both the bromine substituent and the pyrazole core. The compound can undergo various chemical transformations that make it valuable in organic synthesis.

Bromination Reactions

The presence of a bromine atom at the C4 position creates opportunities for substitution reactions. In reactions similar to those of other brominated pyrazoles, the bromine can be displaced by nucleophiles to introduce new functional groups .

Applications in Research and Development

Chemical Research Applications

4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole serves as a valuable building block in organic synthesis and medicinal chemistry. Its halogenated structure provides opportunities for further functionalization through cross-coupling reactions and other transformations, making it useful for creating diverse chemical libraries.

Pharmaceutical Research

The compound's structural features suggest potential applications in pharmaceutical research, particularly given the documented biological activities of related pyrazole derivatives. The presence of both bromine and chlorine atoms offers strategic points for structural modifications to optimize biological activity .

Comparative Analysis with Similar Compounds

Structural Analogs

Several structural analogs of 4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole have been reported in the literature, allowing for comparative analysis of their properties and activities.

Table 2: Comparison with Related Pyrazole Derivatives

CompoundMolecular FormulaKey Structural DifferencesNotable PropertiesReference
4-bromo-1-methyl-1H-pyrazoleC₄H₅BrN₂Methyl instead of chlorobenzyl at N1Simpler structure, different physicochemical profile
4-bromo-1-(4-fluorophenyl)-1H-imidazoleC₉H₆BrFN₂Imidazole core instead of pyrazole, fluorophenyl instead of chlorobenzylmethylDifferent heterocyclic system
3-(4-bromophenyl)-5-methyl-1H-pyrazoleC₁₀H₉BrN₂Bromine on phenyl ring instead of pyrazole ringForms hydrogen-bonded zigzag chains in crystal structure
4-chloro-1H-pyrazoleC₃H₃ClN₂Chloro instead of bromo, no N-substituentDisplays N-H⋯N hydrogen bonding in crystal structure

Unique Features

4-bromo-1-[(4-chlorophenyl)methyl]-1H-pyrazole possesses distinct characteristics compared to these analogs:

  • The combination of bromine at C4 and a 4-chlorophenylmethyl group at N1 creates a unique electronic environment

  • The absence of hydrogen bond donors eliminates certain intermolecular interactions observed in non-N-substituted pyrazoles

  • The presence of two different halogen atoms (Br and Cl) offers diverse options for further functionalization

Current Research and Future Perspectives

Future Research Directions

Potential future research on this compound may include:

  • Exploration of its efficacy as a building block in drug discovery programs

  • Investigation of its potential biological activities, particularly in antimicrobial and anticancer applications

  • Development of more efficient synthetic routes to facilitate its production and derivatization

  • Detailed computational studies to understand its electronic properties and reactivity patterns

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